molecular formula C20H19N3O4S B11339639 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

Cat. No.: B11339639
M. Wt: 397.4 g/mol
InChI Key: KKMZVLZKRVQRTJ-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a nitrophenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The nitrophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

InChI

InChI=1S/C20H19N3O4S/c24-19(13-27-16-7-5-15(6-8-16)23(25)26)22-11-9-14(10-12-22)20-21-17-3-1-2-4-18(17)28-20/h1-8,14H,9-13H2

InChI Key

KKMZVLZKRVQRTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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